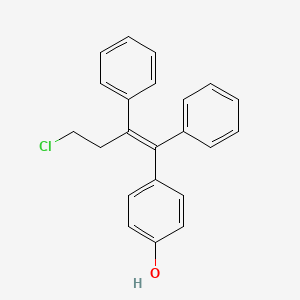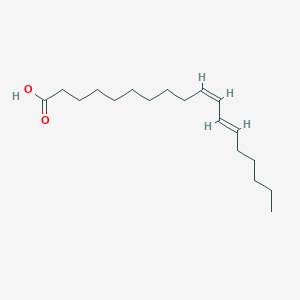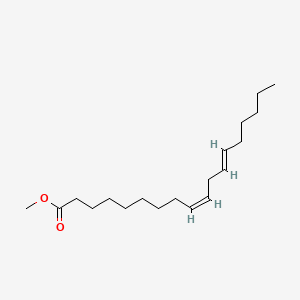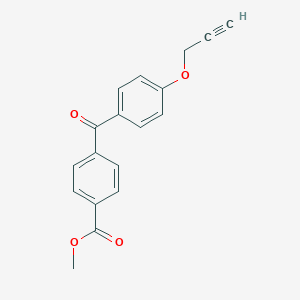
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is a synthetic steroidal compound. It belongs to the class of pregnane steroids, which are characterized by their 21-carbon skeleton derived from pregnane. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al typically involves multiple steps, starting from readily available steroid precursors. The key steps include:
Oxidation: Introduction of the 3-oxo group through oxidation reactions.
Hydroxylation: Introduction of hydroxyl groups at the 11 and 20 positions.
Aldehyde Formation: Formation of the 21-aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the hydroxyl groups or the aldehyde group.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of steroid-based pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves its interaction with specific molecular targets, such as steroid receptors. It may modulate gene expression and influence various biological pathways, leading to its observed effects. The exact pathways and targets can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
- (11β,17E)-20-(Acetyloxy)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al
- (11β,17E)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al
Uniqueness
(11β,17E)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is unique due to its specific functional groups and structural configuration, which confer distinct biological activities and chemical reactivity compared to similar compounds. Its dual hydroxyl groups and aldehyde functionality make it a versatile intermediate for further chemical modifications and applications.
特性
CAS番号 |
105562-12-7 |
|---|---|
分子式 |
C₂₁H₂₈O₄ |
分子量 |
344.44 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






